molecular formula C27H20N2O3S B11514921 N-[2-[2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfanylphenyl]acetamide

N-[2-[2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfanylphenyl]acetamide

Cat. No.: B11514921
M. Wt: 452.5 g/mol
InChI Key: IPCRUEQPMDNBMA-UHFFFAOYSA-N
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Description

N-[2-[2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfanylphenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxobenzoisoquinolin moiety, a sulfanylphenyl group, and an acetamide functional group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfanylphenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dioxobenzoisoquinolin core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phthalic anhydride derivative.

    Introduction of the sulfanylphenyl group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with a thiol group.

    Attachment of the acetamide group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfanylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfanylphenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxobenzoisoquinolin moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfanyl group may also play a role in redox reactions, influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)acetamide: A simpler analog with a similar acetamide functional group.

    2-(4-methylphenylthio)acetamide: Contains a similar sulfanylphenyl group but lacks the dioxobenzoisoquinolin moiety.

Uniqueness

N-[2-[2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfanylphenyl]acetamide is unique due to its combination of structural features, including the dioxobenzoisoquinolin core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H20N2O3S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfanylphenyl]acetamide

InChI

InChI=1S/C27H20N2O3S/c1-16-10-12-18(13-11-16)29-26(31)20-7-5-6-19-23(15-14-21(25(19)20)27(29)32)33-24-9-4-3-8-22(24)28-17(2)30/h3-15H,1-2H3,(H,28,30)

InChI Key

IPCRUEQPMDNBMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)SC5=CC=CC=C5NC(=O)C)C=CC=C4C2=O

Origin of Product

United States

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